2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide
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Overview
Description
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide is a complex organic compound that has garnered significant interest in scientific research due to its potential biological activities and applications across various fields. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole moiety linked to a benzo[d]oxazole ring via a thioether bridge, and is often studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors. The benzo[d]oxazole ring is then introduced via a nucleophilic substitution reaction, where the thioether linkage is formed by reacting the imidazo[2,1-b]thiazole intermediate with a benzo[d]oxazole derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[d]oxazole or imidazo[2,1-b]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications or as intermediates in more complex syntheses .
Scientific Research Applications
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Benzo[d]oxazole derivatives: Compounds with the benzo[d]oxazole ring are also studied for their antimicrobial and anticancer properties.
Uniqueness
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual-ring system and thioether linkage provide a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzoxazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2.BrH/c1-2-4-11-10(3-1)15-13(17-11)19-8-9-7-16-5-6-18-12(16)14-9;/h1-7H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIUQVVXXKIAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CSC4=N3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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